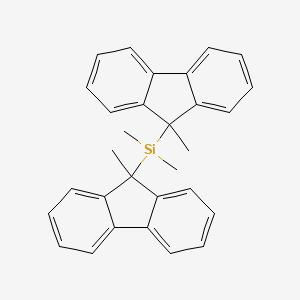
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two 9-methyl-9H-fluoren-9-yl groups attached to a central silicon atom, which is also bonded to two methyl groups
Méthodes De Préparation
The synthesis of Dimethylbis(9-methyl-9H-fluoren-9-YL)silane typically involves the reaction of 9-methyl-9H-fluorene with a silicon-containing reagent under specific conditions. One common method involves the use of chlorosilanes, such as dimethyldichlorosilane, in the presence of a base like sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Analyse Des Réactions Chimiques
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .
Applications De Recherche Scientifique
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structural properties make it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its ability to impart desirable properties like thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of Dimethylbis(9-methyl-9H-fluoren-9-YL)silane involves its interaction with molecular targets through its silicon and fluorenyl groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior in various applications. The pathways involved may include covalent bonding, hydrogen bonding, and van der Waals interactions, depending on the specific context of its use .
Comparaison Avec Des Composés Similaires
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane can be compared with other similar compounds, such as:
Dimethylbis(9-phenyl-9H-fluoren-9-YL)silane: This compound has phenyl groups instead of methyl groups, which can lead to differences in reactivity and applications.
Dimethylbis(9-trimethylsilyl-9H-fluoren-9-YL)silane: The presence of trimethylsilyl groups can impart different physical and chemical properties compared to the methyl-substituted analogue.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and suitability for various applications .
Propriétés
Numéro CAS |
166118-08-7 |
|---|---|
Formule moléculaire |
C30H28Si |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
dimethyl-bis(9-methylfluoren-9-yl)silane |
InChI |
InChI=1S/C30H28Si/c1-29(25-17-9-5-13-21(25)22-14-6-10-18-26(22)29)31(3,4)30(2)27-19-11-7-15-23(27)24-16-8-12-20-28(24)30/h5-20H,1-4H3 |
Clé InChI |
ZIEKCAOYCBDHRS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[Si](C)(C)C4(C5=CC=CC=C5C6=CC=CC=C64)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)
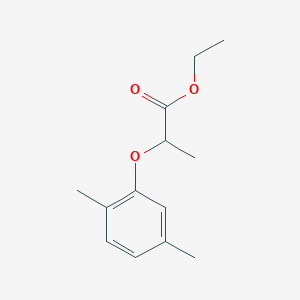

![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)
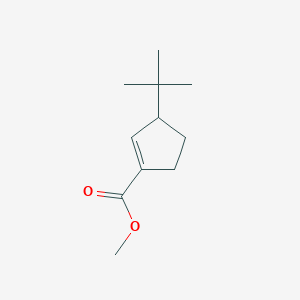
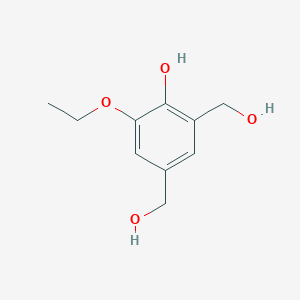
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
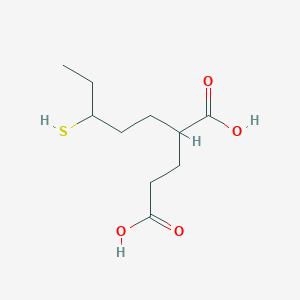
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
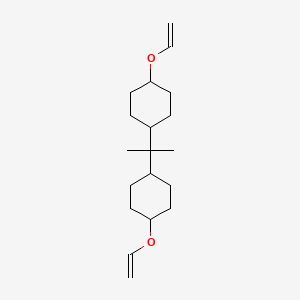
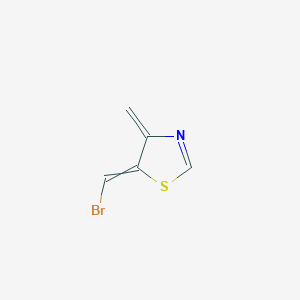
silane](/img/structure/B14260937.png)
